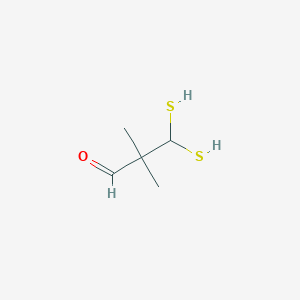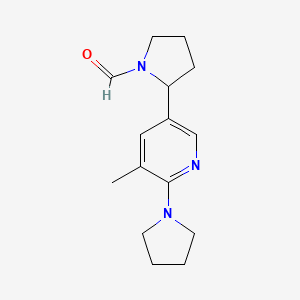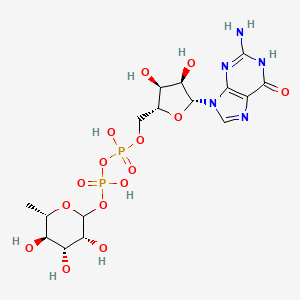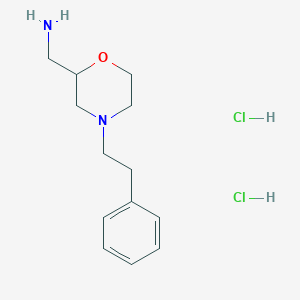
N-ethylethanamine;hafnium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylethanamine;hafnium(4+):
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-ethylethanamine typically involves the reaction of ethylamine with ethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5NH2+C2H4→C4H11N
For the synthesis of hafnium(4+) compounds, hafnium metal is often reacted with halogens or other reactive agents. For example, hafnium tetrachloride (HfCl4) can be prepared by reacting hafnium metal with chlorine gas at elevated temperatures:
Hf+2Cl2→HfCl4
Industrial Production Methods
Industrial production of N-ethylethanamine involves large-scale chemical reactors where ethylamine and ethylene are combined under specific conditions. The production of hafnium(4+) compounds, such as hafnium tetrachloride, is typically carried out in specialized facilities equipped to handle high-temperature reactions and the safe handling of reactive gases.
化学反応の分析
Types of Reactions
N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: N-ethylethanamine can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Hafnium(4+) compounds, such as hafnium tetrachloride, can undergo:
Hydrolysis: Reacting with water to form hafnium oxide (HfO2).
Reduction: Reducing agents can convert hafnium(4+) to lower oxidation states.
Complexation: Forming complexes with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
科学的研究の応用
N-ethylethanamine;hafnium(4+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, including coatings and catalysts.
作用機序
The mechanism of action of N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Hafnium(4+) compounds, on the other hand, can interact with other metal ions and ligands, forming stable complexes that are useful in various industrial applications.
類似化合物との比較
Similar Compounds
Diethylamine: Similar to N-ethylethanamine but without the hafnium component.
Hafnium tetrachloride: A common hafnium(4+) compound used in various chemical reactions.
Zirconium(4+) compounds: Chemically similar to hafnium(4+) compounds due to their similar ionic radii.
Uniqueness
N-ethylethanamine;hafnium(4+) is unique due to the combination of an organic amine with a transition metal ion. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
分子式 |
C16H44HfN4+4 |
|---|---|
分子量 |
471.0 g/mol |
IUPAC名 |
N-ethylethanamine;hafnium(4+) |
InChI |
InChI=1S/4C4H11N.Hf/c4*1-3-5-4-2;/h4*5H,3-4H2,1-2H3;/q;;;;+4 |
InChIキー |
NHLIXAMZDJCBIW-UHFFFAOYSA-N |
正規SMILES |
CCNCC.CCNCC.CCNCC.CCNCC.[Hf+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



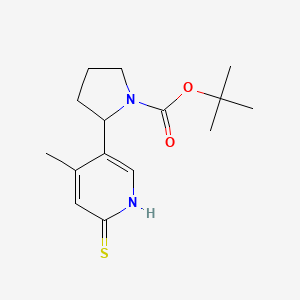
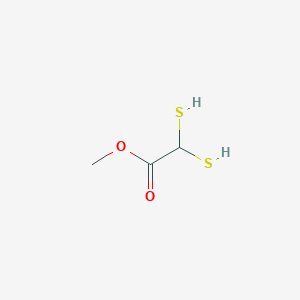

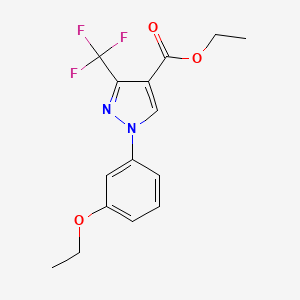
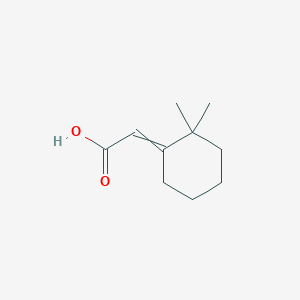
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)



